1-(4-Chloro-3,5-dimethylphenyl)-1-cyclopropyl ethanol

Catalog No.
S8279944
CAS No.
M.F
C13H17ClO
M. Wt
224.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Chloro-3,5-dimethylphenyl)-1-cyclopropyl etha...

Product Name

1-(4-Chloro-3,5-dimethylphenyl)-1-cyclopropyl ethanol

IUPAC Name

1-(4-chloro-3,5-dimethylphenyl)-1-cyclopropylethanol

Molecular Formula

C13H17ClO

Molecular Weight

224.72 g/mol

InChI

InChI=1S/C13H17ClO/c1-8-6-11(7-9(2)12(8)14)13(3,15)10-4-5-10/h6-7,10,15H,4-5H2,1-3H3

InChI Key

LDRIQRQXJLGUGI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1Cl)C)C(C)(C2CC2)O

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)C(C)(C2CC2)O

1-(4-Chloro-3,5-dimethylphenyl)-1-cyclopropyl ethanol is an organic compound that belongs to the class of alcohols. It features a cyclopropyl group attached to an ethanol moiety, with a 4-chloro-3,5-dimethylphenyl substituent. The compound has the molecular formula C12H15ClO and is characterized by its unique structure, which combines a chloro group and two methyl groups on the phenyl ring with a cyclopropyl group. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
  • Reduction: The compound can be reduced to form the corresponding alkane.
  • Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
  • Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

  • Oxidation: Formation of 1-(4-chloro-3,5-dimethylphenyl)-1-cyclopropyl ketone.
  • Reduction: Formation of 1-(4-chloro-3,5-dimethylphenyl)-1-cyclopropyl methane.
  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Research indicates that 1-(4-Chloro-3,5-dimethylphenyl)-1-cyclopropyl ethanol exhibits potential biological activities. It has been investigated for its interactions with various biomolecules, which may include enzyme inhibition or receptor modulation. The specific biological pathways and effects can vary based on the context of its application, including potential therapeutic properties such as analgesic and anti-inflammatory effects .

The synthesis of 1-(4-Chloro-3,5-dimethylphenyl)-1-cyclopropyl ethanol typically involves several steps:

  • Starting Materials: The synthesis often begins with 4-chloro-3,5-dimethylbenzaldehyde.
  • Reagent Reaction: This compound is reacted with cyclopropylmagnesium bromide in an anhydrous solvent under inert atmosphere conditions to prevent unwanted side reactions.
  • Reduction Step: Following the initial reaction, reduction processes may be applied to achieve the final product.
  • Purification: Techniques such as distillation and recrystallization are commonly employed to purify the final compound.

In industrial settings, large-scale reactors and optimized reaction conditions are utilized to ensure high yield and purity.

1-(4-Chloro-3,5-dimethylphenyl)-1-cyclopropyl ethanol has several applications in different fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
  • Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
  • Medicine: It is explored for therapeutic properties, particularly in pain management and inflammation reduction.
  • Industry: Utilized in developing specialty chemicals and materials .

Interaction studies involving 1-(4-Chloro-3,5-dimethylphenyl)-1-cyclopropyl ethanol focus on its mechanism of action at the molecular level. Research suggests that it may exert effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the application context, highlighting the importance of detailed interaction studies for understanding its biological implications .

Several compounds share structural similarities with 1-(4-Chloro-3,5-dimethylphenyl)-1-cyclopropyl ethanol:

Compound NameStructural FeaturesUnique Aspects
4-Chloro-3-methylphenolLacks cyclopropyl group; contains one methyl groupSimpler structure; used as a disinfectant
1-Cyclopropyl-1-methylphenolLacks chloro substituent; contains one methyl groupDifferent functional properties
1-(4-Chlorophenyl)-2-methylpropan-2-olContains a chloro group but lacks cyclopropyl moietyDifferent carbon chain structure

Uniqueness

The uniqueness of 1-(4-Chloro-3,5-dimethylphenyl)-1-cyclopropyl ethanol lies in its combination of a cyclopropyl group with a chloro-substituted phenolic structure. This specific arrangement provides distinct chemical reactivity and potential biological activity not found in similar compounds .

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

224.0967929 g/mol

Monoisotopic Mass

224.0967929 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

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